molecular formula C26H31N5O2S B2818366 N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-74-5

N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2818366
CAS RN: 1114653-74-5
M. Wt: 477.63
InChI Key:
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Quinoxalines, on the other hand, are a class of organic compounds that contain a ring structure made up of two benzene rings sharing two adjacent carbon atoms .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of an azide with an alkyne . Quinoxalines can be synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Quinoxalines have a bicyclic structure composed of two benzene rings sharing two adjacent carbon atoms .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry . Quinoxalines can also undergo various reactions such as halogenation, acylation, and nitration .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and quinoxalines depend on their specific structures and the functional groups they contain. Factors such as polarity, solubility, melting point, and boiling point can vary widely among different compounds within these classes .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study conducted by Danylchenko, Drushlyak, and Kovalenko (2016) focused on the synthesis and computer prediction of the biological activity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. The authors developed preparative protocols for their synthesis starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. Computer predictions using PASS and GUSAR software identified potential antineurotic activity, suggesting these compounds as candidates for treating male reproductive and erectile dysfunction, categorized as slightly toxic or practically nontoxic substances (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial and Anticancer Properties

Research on related triazoloquinazoline derivatives has shown promising antimicrobial and anticancer properties. For instance, compounds synthesized from reactions involving isatoic anhydride and different cyclic amines demonstrated significant antibacterial activities (Gineinah, 2001). Additionally, certain derivatives were evaluated for their anticancer activity, highlighting the potential of these compounds in developing new therapeutic agents (Reddy et al., 2015).

Novel Synthetic Approaches

The synthesis of novel triazoloquinazoline derivatives has been explored through various synthetic routes, offering a pathway to design compounds with enhanced biological activities. For example, Fathalla, Rayes, and Ali (2007) developed a new and convenient synthesis method for a variety of triazoloquinazoline derivatives, potentially offering non-sedative H1-antihistaminic activities (Fathalla, Rayes, & Ali, 2007).

Therapeutic Potential

The therapeutic potential of triazoloquinazoline derivatives extends beyond antimicrobial and anticancer applications. Some derivatives have shown potent inotropic activity, suggesting their use in heart-related conditions (Liu et al., 2009). Moreover, the synthesis of new classes of compounds has been linked to potential H1-antihistaminic agents, indicating their relevance in allergy treatment (Alagarsamy, Shankar, & Murugesan, 2008).

Mechanism of Action

The mechanism of action of triazoles and quinoxalines depends on their specific structure and the functional groups they contain. They can interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with triazoles and quinoxalines depend on their specific structures and the functional groups they contain. Some compounds within these classes may be toxic or hazardous, so appropriate safety precautions should be taken when handling them .

Future Directions

The future directions in the research of triazoles and quinoxalines involve the synthesis of new derivatives with improved biological activities. There is ongoing research into their potential uses in various areas such as antimicrobial, antiviral, and anticancer therapies .

properties

IUPAC Name

N-butan-2-yl-1-[(4-methylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-6-18(5)27-23(32)20-11-12-21-22(13-20)31-25(30(24(21)33)14-16(2)3)28-29-26(31)34-15-19-9-7-17(4)8-10-19/h7-13,16,18H,6,14-15H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIOISXLUBQKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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